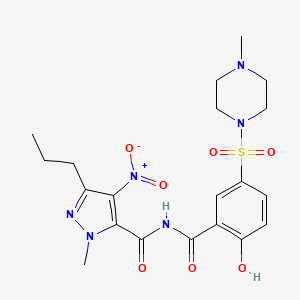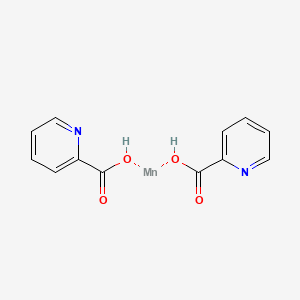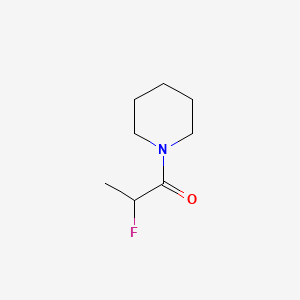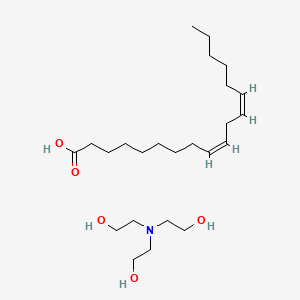
Phthalic acid, butyl 4-methylpent-2-yl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phthalic acid, butyl 4-methylpent-2-yl ester is an organic compound with the molecular formula C18H26O4. It is a type of phthalate ester, which are commonly used as plasticizers to increase the flexibility and durability of plastics. This compound is known for its applications in various industrial processes and products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phthalic acid, butyl 4-methylpent-2-yl ester can be synthesized through the esterification of phthalic anhydride with butyl 4-methylpent-2-yl alcohol. The reaction is typically catalyzed by sulfuric acid and carried out under reflux conditions. The general reaction scheme is as follows:
Phthalic anhydride+Butyl 4-methylpent-2-yl alcohol→Phthalic acid, butyl 4-methylpent-2-yl ester+Water
Industrial Production Methods
In industrial settings, the esterification process is scaled up using large reactors. The reaction mixture is heated and stirred continuously to ensure complete conversion. After the reaction, the product is purified through distillation to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Phthalic acid, butyl 4-methylpent-2-yl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to phthalic acid and butyl 4-methylpent-2-yl alcohol.
Oxidation: The ester can be oxidized to form phthalic acid and other oxidation products.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: Phthalic acid and butyl 4-methylpent-2-yl alcohol.
Oxidation: Phthalic acid and other oxidation products.
Substitution: Products depend on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Phthalic acid, butyl 4-methylpent-2-yl ester has several applications in scientific research:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and resins.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the properties of pharmaceutical formulations.
Industry: Widely used in the production of flexible PVC, coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of phthalic acid, butyl 4-methylpent-2-yl ester involves its interaction with various molecular targets. As a plasticizer, it integrates into polymer matrices, reducing intermolecular forces and increasing flexibility. In biological systems, it may interact with hormone receptors, potentially disrupting endocrine functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diisobutyl phthalate: Another phthalate ester with similar plasticizing properties.
Diethyl phthalate: Used as a plasticizer and solvent in various applications.
Dimethyl phthalate: Commonly used in insect repellents and as a plasticizer.
Uniqueness
Phthalic acid, butyl 4-methylpent-2-yl ester is unique due to its specific ester group, which imparts distinct physical and chemical properties. Its molecular structure allows for specific interactions with polymers, making it particularly effective as a plasticizer in certain applications.
Eigenschaften
Molekularformel |
C18H26O4 |
|---|---|
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
1-O-butyl 2-O-(4-methylpentan-2-yl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C18H26O4/c1-5-6-11-21-17(19)15-9-7-8-10-16(15)18(20)22-14(4)12-13(2)3/h7-10,13-14H,5-6,11-12H2,1-4H3 |
InChI-Schlüssel |
LZTPMFVLYWXOSC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C1=CC=CC=C1C(=O)OC(C)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)-5-methylphenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B13827195.png)



![[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxy-3-tritiocyclohexyl] dihydrogen phosphate](/img/structure/B13827227.png)


![Phenylalanine,4-carboxy-N-[(1,1-dimethylethoxy)carbonyl]-](/img/structure/B13827237.png)




![disodium;[(1R)-1-carboxy-2-hydroxyethyl] phosphate;hydrate](/img/structure/B13827261.png)
